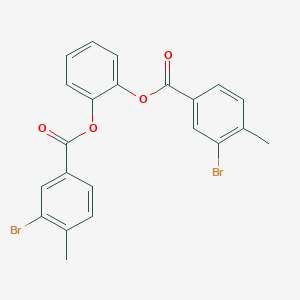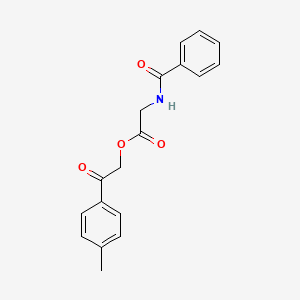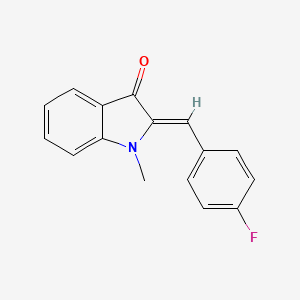
(2E)-3-(3-chloro-4-methoxyphenyl)-2-cyano-N-(2-methyl-5-nitrophenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(3-CHLORO-4-METHOXYPHENYL)-2-CYANO-N~1~-(2-METHYL-5-NITROPHENYL)-2-PROPENAMIDE is an organic compound that belongs to the class of amides It features a propenamide backbone with various substituents, including a chloro-methoxyphenyl group, a cyano group, and a methyl-nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-CHLORO-4-METHOXYPHENYL)-2-CYANO-N~1~-(2-METHYL-5-NITROPHENYL)-2-PROPENAMIDE typically involves multi-step organic reactions. A common approach might include:
Formation of the propenamide backbone: This can be achieved through a Knoevenagel condensation reaction between an aldehyde and a nitrile compound.
Introduction of substituents: The chloro-methoxyphenyl and methyl-nitrophenyl groups can be introduced through nucleophilic substitution reactions or via coupling reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysts: Using specific catalysts to enhance reaction rates.
Solvents: Selecting solvents that favor the desired reaction pathway.
Temperature and Pressure: Controlling temperature and pressure to optimize reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
(E)-3-(3-CHLORO-4-METHOXYPHENYL)-2-CYANO-N~1~-(2-METHYL-5-NITROPHENYL)-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chloro or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Biological Activity: Studied for potential biological activities, such as antimicrobial or anticancer properties.
Medicine
Drug Development: Investigated as a potential lead compound for the development of new pharmaceuticals.
Industry
Materials Science: Used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of (E)-3-(3-CHLORO-4-METHOXYPHENYL)-2-CYANO-N~1~-(2-METHYL-5-NITROPHENYL)-2-PROPENAMIDE would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-3-(3-BROMO-4-METHOXYPHENYL)-2-CYANO-N~1~-(2-METHYL-5-NITROPHENYL)-2-PROPENAMIDE
- (E)-3-(3-CHLORO-4-HYDROXYPHENYL)-2-CYANO-N~1~-(2-METHYL-5-NITROPHENYL)-2-PROPENAMIDE
Uniqueness
(E)-3-(3-CHLORO-4-METHOXYPHENYL)-2-CYANO-N~1~-(2-METHYL-5-NITROPHENYL)-2-PROPENAMIDE is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of both electron-withdrawing and electron-donating groups can influence its reactivity and interactions with biological targets.
Propiedades
Fórmula molecular |
C18H14ClN3O4 |
|---|---|
Peso molecular |
371.8 g/mol |
Nombre IUPAC |
(E)-3-(3-chloro-4-methoxyphenyl)-2-cyano-N-(2-methyl-5-nitrophenyl)prop-2-enamide |
InChI |
InChI=1S/C18H14ClN3O4/c1-11-3-5-14(22(24)25)9-16(11)21-18(23)13(10-20)7-12-4-6-17(26-2)15(19)8-12/h3-9H,1-2H3,(H,21,23)/b13-7+ |
Clave InChI |
JZOPVHBNZZNUBK-NTUHNPAUSA-N |
SMILES isomérico |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)/C(=C/C2=CC(=C(C=C2)OC)Cl)/C#N |
SMILES canónico |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=CC2=CC(=C(C=C2)OC)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propane-2,2-diyldibenzene-4,1-diyl bis[(2-methylphenoxy)acetate]](/img/structure/B10888904.png)



![3-{(4E)-4-[2-(benzyloxy)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B10888923.png)
![4-chloro-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B10888931.png)
![N-benzyl-N-methyl-4-[(2-oxoindol-3-yl)amino]benzenesulfonamide](/img/structure/B10888936.png)
![2-methyl-3-phenyl-N'-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]propanehydrazide](/img/structure/B10888942.png)
![N-(5-{[2-(acetylamino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B10888944.png)
![5-(2,4-dimethoxyphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10888949.png)
![2-(1H-benzotriazol-1-yl)-1-[4-(2,3-difluorobenzyl)piperazin-1-yl]ethanone](/img/structure/B10888950.png)
![3-(difluoromethyl)-N-[(E)-{5-[(4-ethoxyphenoxy)methyl]furan-2-yl}methylidene]-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10888956.png)
![7-(1-ethyl-1H-pyrazol-4-yl)-1-(2-methylphenyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B10888969.png)
![(2-bromo-6-chloro-4-{(1E)-2-cyano-3-[(4-methoxyphenyl)amino]-3-oxoprop-1-en-1-yl}phenoxy)acetic acid](/img/structure/B10888973.png)
